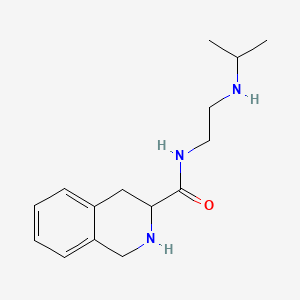

1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide

描述

The compound 1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide is a tetrahydroisoquinoline derivative characterized by a carboxamide group at position 3 and a substituted ethylamine side chain. Tetrahydroisoquinoline carboxamides are widely studied for their roles as intermediates in drug synthesis, chiral ligands, and bioactive molecules .

属性

CAS 编号 |

32421-51-5 |

|---|---|

分子式 |

C15H23N3O |

分子量 |

261.36 g/mol |

IUPAC 名称 |

N-[2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C15H23N3O/c1-11(2)16-7-8-17-15(19)14-9-12-5-3-4-6-13(12)10-18-14/h3-6,11,14,16,18H,7-10H2,1-2H3,(H,17,19) |

InChI 键 |

HLWSVWOWXFBYNX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NCCNC(=O)C1CC2=CC=CC=C2CN1 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 1,2,3,4-tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide typically involves:

- Construction of the tetrahydroisoquinoline core.

- Introduction of the carboxamide group at the 3-position.

- Attachment of the N-(2-(isopropylamino)ethyl) side chain.

These steps are often achieved through multi-step organic synthesis involving cyclization, functional group transformations, and amide bond formation.

Cyclization to Form the Tetrahydroisoquinoline Core

The Pictet-Spengler condensation is a fundamental reaction used to synthesize the tetrahydroisoquinoline ring system. According to Kang et al. (2008), cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate using phenyliodine(III) bis(trifluoroacetate) (PIFA) yields ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates in moderate to good yields. This method is advantageous because it can proceed even with deactivated sulfonamides and avoids harsh conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | N-sulfonyl-β-phenethylamine + ethyl methylthioacetate + PIFA, reflux in 1,2-dichloroethane | Formation of tetrahydroisoquinoline carboxylate |

Introduction of the Carboxamide Group

A critical step involves converting the tetrahydroisoquinoline intermediate to the corresponding carboxamide derivative. A patented method describes the reaction of tetrahydroisoquinoline salts with cyanamide in aqueous alcoholic media to form 1,2,3,4-tetrahydroisoquinoline-2-carboxamidines, which are closely related intermediates to carboxamides. The reaction conditions include:

- Use of aqueous cyanamide solution at pH 8.0-8.1.

- Heating at reflux temperature (~72-73 °C) for several hours.

- Isolation of the carboxamidine salt by crystallization.

This method is cost-effective due to the inexpensive nature of aqueous cyanamide and provides high yields (up to 96% crude yield).

| Parameter | Condition/Value |

|---|---|

| Cyanamide form | 50% aqueous solution, pH adjusted to 8.0-8.1 |

| Temperature | Reflux at 72-73 °C |

| Reaction time | 1-10 hours |

| Solvent system | Aqueous lower alkanol (methanol preferred) |

| Yield | Up to 96% crude yield |

Attachment of the N-(2-(Isopropylamino)ethyl) Side Chain

Summary Table of Preparation Methods

Research Discoveries and Observations

- The use of aqueous cyanamide in the presence of lower alkanols (methanol preferred) and controlled pH provides a commercially attractive and cost-effective route to carboxamidine intermediates, which are precursors to the desired carboxamide derivatives.

- Modified Pictet-Spengler cyclizations using hypervalent iodine reagents (PIFA) enable the synthesis of tetrahydroisoquinoline carboxylates even from deactivated substrates, expanding the scope of accessible derivatives.

- Protection strategies such as benzyl protection of amino groups and use of bis(methoxy)methyl ether for cyclization avoid hazardous reagents and are suitable for scale-up, addressing industrial synthesis concerns.

- The introduction of the isopropylaminoethyl side chain is efficiently achieved by amination reactions under mild conditions, with control over reaction parameters to optimize yield and purity.

- Structure-activity relationship studies indicate that these synthetic modifications influence biological activity, such as kinase inhibition and hypotensive effects, underscoring the importance of precise synthetic control.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted isoquinoline derivatives.

科学研究应用

Chemistry: N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and anticancer agent.

Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Substituent Variations

The following table compares key structural and functional attributes of the target compound with its analogs:

Physicochemical and Pharmacological Insights

- Hydrogen Bonding and Crystallinity : The benzyl-substituted analog (CAS 54329-49-6) and (S)-N-Benzyl derivative exhibit strong intermolecular hydrogen bonding (N–H⋯O), enhancing crystallinity and stability . This contrasts with the cyclopropyl-substituted analog (CAS 871130-68-6), where steric effects may reduce hydrogen-bonding capacity .

- Chirality and Bioactivity : The (3S)-configured cyclopropyl analog highlights the importance of stereochemistry in receptor binding, a feature shared with the target compound if it retains a chiral center .

- Metabolic Stability : Ethyl-substituted analogs (e.g., CAS 742668-24-2) may exhibit improved metabolic stability compared to bulkier substituents (e.g., benzyl groups) due to reduced steric hindrance .

生物活性

1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, anti-tussive effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular structure includes a tetrahydroisoquinoline core with an isopropylamino ethyl side chain and a carboxamide functional group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Neuroprotective Effects

Research indicates that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, suggest its effectiveness in protecting against glutamate-induced neurotoxicity. This protection is attributed to its ability to inhibit excitotoxicity mediated by NMDA receptors and reduce oxidative stress through free radical scavenging mechanisms .

Anti-Tussive Activity

Tetrahydroisoquinoline derivatives have been noted for their anti-tussive properties. A patent describes new tetrahydroisoquinoline derivatives with significant anti-tussive activity. This suggests that compounds like this compound may also possess similar effects .

Potential Therapeutic Applications

The unique pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and respiratory conditions. The neuroprotective effects could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-tussive properties may provide therapeutic benefits in managing chronic cough and other respiratory ailments.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with tetrahydroisoquinoline derivatives:

- Neuroprotection in Cell Cultures : In vitro studies demonstrated that 1MeTIQ significantly reduced cell death in primary neuronal cultures exposed to glutamate toxicity. This effect was linked to the inhibition of caspase-3 activity and reduced lactate dehydrogenase release .

- Animal Models : In vivo experiments using rat models have shown that related compounds prevent kainate-induced excitotoxicity by modulating glutamate release from cortical neurons . These findings underscore the potential of tetrahydroisoquinoline derivatives in neuroprotection.

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。